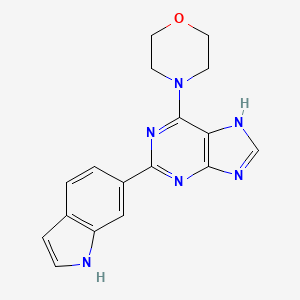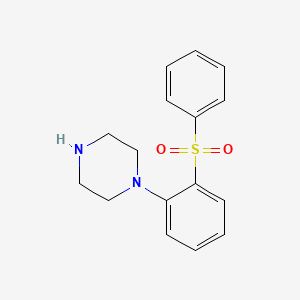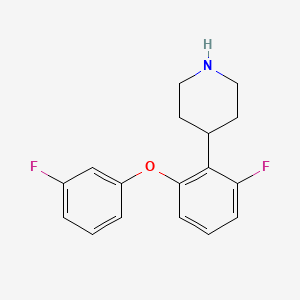
4-(2-Fluoro-6-(3-fluorophenoxy)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-フルオロ-6-(3-フルオロフェノキシ)フェニル)ピペリジンは、ピペリジン類に属する有機化合物です。この化合物は、ピペリジン環に置換されたフェニル基を特徴とし、さらにフッ素原子とフェノキシ基で置換されています。この化合物のユニークな構造は、医薬品化学や有機合成など、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
一般的な方法の1つは、鈴木・宮浦カップリング反応です。これは、アリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です 。この反応は、その穏やかな条件と高い官能基許容性で知られています。
工業的生産方法
工業的な環境では、4-(2-フルオロ-6-(3-フルオロフェノキシ)フェニル)ピペリジンの生産には、高収率と高純度を確保するため、最適化された条件を用いた大規模な鈴木・宮浦カップリング反応が用いられることがあります。連続フロー反応器や高度な精製技術の使用により、生産プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
4-(2-フルオロ-6-(3-フルオロフェノキシ)フェニル)ピペリジンは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために、酸化することができます。
還元: 還元反応は、酸素含有基を除去したり、二重結合を単結合に変換したりするために使用できます。
置換: 求核置換反応は、分子内の特定の原子または基を置換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 水素化ナトリウムやハロアルカンなどの試薬は、置換反応で一般的に用いられます。
主要生成物
これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。例えば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
4-(2-フルオロ-6-(3-フルオロフェノキシ)フェニル)ピペリジンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素の相互作用や受容体結合の研究に使用できます。
産業: この化合物は、特殊化学品や材料の製造に使用できます。
科学的研究の応用
4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
4-(2-フルオロ-6-(3-フルオロフェノキシ)フェニル)ピペリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。フッ素原子とフェノキシ基は、化合物の結合親和性と選択性を高める上で重要な役割を果たします。関与する正確な経路は、特定の用途と標的によって異なります。
6. 類似化合物の比較
類似化合物
4-(2-ヒドロキシベンジルアミノ)-N-(3-(4-フルオロフェノキシ)フェニル)ピペリジン-1-スルホンアミド: この化合物は、類似のピペリジンコアを共有していますが、置換基が異なり、化学的性質や生物学的活性が異なる場合があります.
その他のジフェニルエーテル: ジアリールエーテルやフェニルメチルアミンなど、エーテル基によって結合された2つのベンゼン環を含む化合物は、構造上の特徴から類似しているとみなすことができます.
独自性
4-(2-フルオロ-6-(3-フルオロフェノキシ)フェニル)ピペリジンの独自性は、特定の置換パターンにあります。このパターンは、独特の化学的性質と生物学的性質をもたらします。複数のフッ素原子とフェノキシ基の存在は、その安定性と反応性を高め、様々な研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-(2-hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide: This compound shares a similar piperidine core but has different substituents, which can lead to variations in its chemical properties and biological activity.
Other Diphenylethers: Compounds containing two benzene rings linked by an ether group, such as diarylethers and phenylmethylamines, can be considered similar due to their structural features.
Uniqueness
The uniqueness of 4-(2-fluoro-6-(3-fluorophenoxy)phenyl)piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms and a phenoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.
特性
分子式 |
C17H17F2NO |
|---|---|
分子量 |
289.32 g/mol |
IUPAC名 |
4-[2-fluoro-6-(3-fluorophenoxy)phenyl]piperidine |
InChI |
InChI=1S/C17H17F2NO/c18-13-3-1-4-14(11-13)21-16-6-2-5-15(19)17(16)12-7-9-20-10-8-12/h1-6,11-12,20H,7-10H2 |
InChIキー |
IMXJQWVQVSZOKO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=CC=C2F)OC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


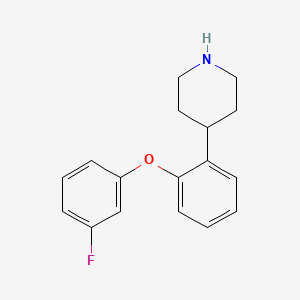
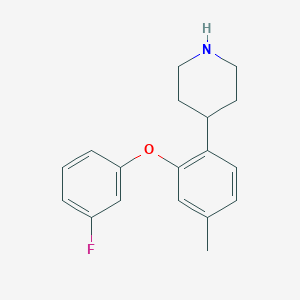

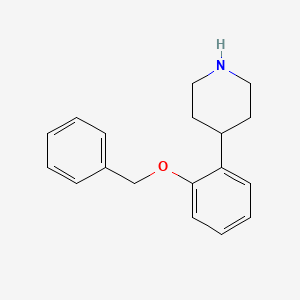

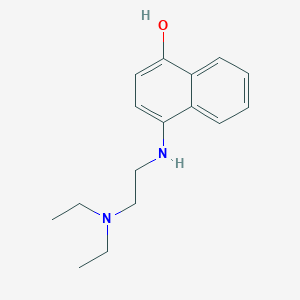
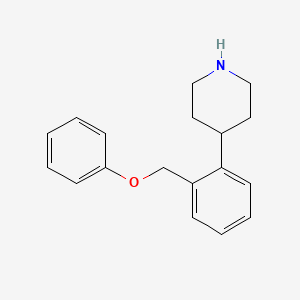
![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)
